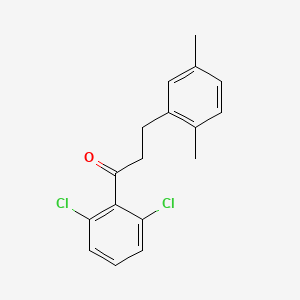

2',6'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Description

2',6'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (molecular formula: C₁₇H₁₆Cl₂O; molecular weight: 307.21 g/mol) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 6' positions of one phenyl ring and methyl groups at the 2 and 5 positions of the adjacent phenyl ring.

The compound’s dichloro substituents likely enhance its electron-withdrawing properties, while the methyl groups contribute to lipophilicity. These features are critical in determining its reactivity, stability, and interactions in biological systems .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-6-7-12(2)13(10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOHXYFBIAFFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644764 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-14-8 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dimethylbenzene (xylenes) and 2,6-dichlorobenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Reaction Setup: Mix 2,5-dimethylbenzene and 2,6-dichlorobenzoyl chloride in a suitable solvent like dichloromethane.

Catalyst Addition: Add aluminum chloride slowly to the reaction mixture while maintaining a low temperature (0-5°C).

Reaction Progress: Allow the reaction to proceed at room temperature for several hours.

Workup: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dichloro-3-(2,5-dimethylphenyl)propiophenone follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, H2 with Pd/C catalyst.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,5-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl rings significantly influences molecular behavior. For example:

- 2',6'-Dichloro vs. This symmetry may improve binding affinity in target enzymes .

- Methyl vs. Chloro Substituents: Replacing chlorine with methyl groups (e.g., 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone, CAS 898780-68-2, ) reduces electron-withdrawing effects but increases lipophilicity. This trade-off impacts solubility and membrane permeability .

Physicochemical Properties

Key differences in physical properties are summarized below:

*Estimated based on structural analogs .

The dichloro derivatives exhibit higher density and boiling points compared to dimethylated analogs due to chlorine’s higher atomic mass and polarizability.

Biological Activity

2',6'-Dichloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones. Its unique structural features, including dichloro and dimethyl substitutions, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 316.22 g/mol. The presence of chlorine and methyl groups on the phenyl ring can significantly influence its reactivity and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Electrophilic Interactions : The compound acts as an electrophile, which allows it to react with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes.

- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.

- Receptor Binding : The structural characteristics may allow it to bind to various receptors, influencing signal transduction pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Some studies suggest potential anticancer properties linked to structurally similar compounds. For instance, investigations into analogs have revealed their ability to induce apoptosis in cancer cell lines by modulating pathways such as the MAPK/ERK pathway.

Case Studies

| Study | Findings |

|---|---|

| 1 | A study on a related compound indicated significant inhibition of cancer cell growth in vitro, suggesting that structural modifications can enhance biological activity. |

| 2 | Research demonstrated that similar compounds could effectively disrupt bacterial cell membranes, leading to increased permeability and cell death. |

| 3 | A pharmacological assessment revealed that compounds with dichloro substitutions exhibited enhanced binding affinity to certain receptors involved in tumor growth regulation. |

Comparative Analysis with Similar Compounds

Comparative studies with other substituted propiophenones highlight the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially high | Moderate | Electrophilic interactions |

| 3-(2,6-Dimethylphenyl)propiophenone | Moderate | High | Receptor modulation |

| 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Low | Moderate | Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 2',6'-Dichloro-3-(2,5-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the dichlorophenyl and dimethylphenyl groups. Key optimization parameters include:

- Catalyst selection : Use Lewis acids like AlCl₃ for Friedel-Crafts acylation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in halogenated intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for cross-coupling .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound, while recrystallization in ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural confirmation and impurity detection?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) confirms substitution patterns via coupling constants and integration ratios. For example, aromatic protons in the dichlorophenyl group show distinct splitting .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) paired with high-resolution MS detect impurities (e.g., dehalogenated byproducts) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline samples .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict electrophilic/nucleophilic sites. For instance, the carbonyl group’s electron-deficient nature directs nucleophilic attack .

- Molecular docking : Software like Discovery Studio models interactions with biological targets (e.g., enzymes), identifying binding affinities and steric clashes .

- Reaction pathway simulation : Libraries of analogous propiophenones (e.g., 2,5-dichloro derivatives) validate synthetic feasibility .

Q. What strategies mitigate data inconsistencies arising from stereochemical variations or degradation during experimental procedures?

- Methodological Answer :

- Stability assays : Monitor thermal degradation via thermogravimetric analysis (TGA). Cooling samples to 4°C slows organic degradation .

- Chiral chromatography : Use amylose-based columns to separate enantiomers if asymmetric synthesis introduces stereocenters .

- Real-time NMR : Track hydrolytic degradation (e.g., ester cleavage) under varying pH conditions .

Q. In cross-coupling reactions involving this compound, how do electronic effects of substituents influence reaction pathways, and how can this be systematically studied?

- Methodological Answer :

- Hammett plots : Correlate substituent σ values (e.g., electron-withdrawing Cl groups) with reaction rates. For example, dichloro groups increase electrophilicity, accelerating nucleophilic substitution .

- Kinetic isotope effects (KIE) : Deuterated analogs (e.g., 2,5-Dichlorophenol-3,4,6-d₃) isolate electronic vs. steric contributions .

- In situ IR spectroscopy : Tracks intermediate formation (e.g., Pd complexes in Suzuki reactions) under varying electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.